molecular formula C17H11Cl3N2O3 B2557864 5-chloro-2-(3,4-dichlorophenyl)-4-(4-methoxyphenoxy)-3(2H)-pyridazinone CAS No. 478049-33-1

5-chloro-2-(3,4-dichlorophenyl)-4-(4-methoxyphenoxy)-3(2H)-pyridazinone

Cat. No.: B2557864
CAS No.: 478049-33-1
M. Wt: 397.64
InChI Key: DRLIOPMDPVKRMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-2-(3,4-dichlorophenyl)-4-(4-methoxyphenoxy)-3(2H)-pyridazinone is a useful research compound. Its molecular formula is C17H11Cl3N2O3 and its molecular weight is 397.64. The purity is usually 95%.
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Scientific Research Applications

Phenolic Compounds in Scientific Research

Reproductive Toxicity Studies

Phenolic compounds such as Hydroxy-4-methoxybenzophenone (BP-3) have been studied for their potential reproductive toxicity. BP-3, commonly used as an ultraviolet filter in skincare and as a food additive, has been found in significant concentrations in biological fluids such as urine, amniotic fluid, and placental tissue. Studies suggest that high levels of exposure may be linked to reproductive health effects in both humans and animals, including alterations in birth weight, gestational age, sperm density, and steroidogenic gene expression (Ghazipura et al., 2017).

Carcinogenic Potential of Chlorophenoxy Compounds

Chlorophenoxy compounds, including 2,4-D and MCPA, are widely used herbicides. Epidemiological studies suggest a potential association between exposure to these compounds and an increased risk of lymphohematopoietic cancers. However, toxicological studies in rodents show no evidence of carcinogenicity, and regulatory agencies consider chlorophenoxies as not likely to be carcinogenic or unclassifiable regarding carcinogenicity. The current understanding is that environmental exposures are not sufficient to support a causal relationship between these compounds and cancer (Stackelberg, 2013).

Pharmacological Activities of Naphthoquinone Derivatives

Compounds like 7-Methyljuglone (7-MJ), a naphthoquinone derivative, have been reported to exhibit a variety of pharmacological activities, including antibacterial, antifungal, anticancer, antitubercular, anti-inflammatory, and antiviral activities. The hemi-synthesis and pharmacological data of such compounds provide a starting point for future research and potential therapeutic applications (Mbaveng & Kuete, 2014).

Properties

IUPAC Name

5-chloro-2-(3,4-dichlorophenyl)-4-(4-methoxyphenoxy)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl3N2O3/c1-24-11-3-5-12(6-4-11)25-16-15(20)9-21-22(17(16)23)10-2-7-13(18)14(19)8-10/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRLIOPMDPVKRMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=C(C=NN(C2=O)C3=CC(=C(C=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.